N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the piperidine ring through intramolecular cyclization of suitable precursors.
Amination Reactions: Introduction of the amine group into the piperidine ring using reagents like ammonia or amines.
Hydrogenation Reactions: Reduction of unsaturated precursors to form the piperidine ring.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts such as palladium, nickel, or cobalt is common in these processes to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of piperidinone derivatives back to piperidine using reducing agents like lithium aluminum hydride.
Substitution: Introduction of different functional groups into the piperidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, cobalt.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .
Scientific Research Applications
N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H23Cl2N3O |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
N-piperidin-3-ylpiperidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h9-10,12-13H,1-8H2,(H,14,15);2*1H |
InChI Key |
RHRHLQLXAMXGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.